molecular formula C23H41NO B14741017 2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol CAS No. 5243-28-7

2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol

Cat. No.: B14741017
CAS No.: 5243-28-7
M. Wt: 347.6 g/mol
InChI Key: PABQNESKFCJFJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol can be synthesized through the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . The reaction involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol has numerous applications in scientific research:

Mechanism of Action

The antioxidant activity of 2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol is attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic group plays a crucial role in this process by stabilizing the resulting phenoxyl radicals through resonance . The tert-butyl groups provide steric hindrance, preventing further oxidation .

Properties

CAS No.

5243-28-7

Molecular Formula

C23H41NO

Molecular Weight

347.6 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(dibutylamino)methyl]phenol

InChI

InChI=1S/C23H41NO/c1-9-11-13-24(14-12-10-2)17-18-15-19(22(3,4)5)21(25)20(16-18)23(6,7)8/h15-16,25H,9-14,17H2,1-8H3

InChI Key

PABQNESKFCJFJE-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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